molecular formula C12H15FN2O B11786407 N-(4-Fluorobenzyl)pyrrolidine-2-carboxamide

N-(4-Fluorobenzyl)pyrrolidine-2-carboxamide

Cat. No.: B11786407
M. Wt: 222.26 g/mol
InChI Key: KGIPTYYJKKZVAG-UHFFFAOYSA-N
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Description

N-(4-Fluorobenzyl)pyrrolidine-2-carboxamide is a pyrrolidine-based compound featuring a fluorinated benzyl group at the para position of the aromatic ring. This structural motif is critical for its interactions with biological targets, particularly enzymes and receptors where fluorinated substituents enhance binding affinity and metabolic stability. The compound’s pyrrolidine backbone confers conformational rigidity, while the carboxamide group facilitates hydrogen bonding, a key feature in protease inhibition and receptor modulation. It has been studied in the context of thrombin inhibition, kinase modulation, and as a chiral auxiliary in asymmetric synthesis .

Properties

Molecular Formula

C12H15FN2O

Molecular Weight

222.26 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C12H15FN2O/c13-10-5-3-9(4-6-10)8-15-12(16)11-2-1-7-14-11/h3-6,11,14H,1-2,7-8H2,(H,15,16)

InChI Key

KGIPTYYJKKZVAG-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C(=O)NCC2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluorobenzyl)pyrrolidine-2-carboxamide typically involves the reaction of 4-fluorobenzylamine with pyrrolidine-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an organic solvent like dichloromethane at room temperature for several hours.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluorobenzyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

    Substitution: Sodium methoxide in methanol at reflux temperature.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-(4-Fluorobenzyl)pyrrolidine-2-carboxamide has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-Fluorobenzyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. The pathways involved in its mechanism of action can include signal transduction, enzyme inhibition, or receptor modulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(4-Fluorobenzyl)pyrrolidine-2-carboxamide with structurally and functionally related pyrrolidine-2-carboxamide derivatives. Key parameters include substituent effects, biological activity, pharmacokinetics (PK), and synthetic accessibility.

Pharmacokinetic and Stability Profiles

  • Compound 10 () : Heterocycle replacement reduced oxidative metabolism, increasing oral bioavailability (F = 45% vs. 12% in parent compound) .
  • N-(2-Fluoro-5-substituted phenyl) derivatives () : Introduction of thiazole or pyridazine rings improved aqueous solubility (>5 mg/mL) but introduced CYP3A4-mediated drug interactions .

Key Research Findings

Fluorine Position Matters : Para-fluorine on the benzyl group (as in this compound) enhances thrombin binding vs. ortho- or meta-fluorine analogs (3-fold lower IC₅₀) .

Heterocycle vs. Hydroxyl : Replacement of hydroxyl groups with heterocycles (e.g., isoxazole) improves chemical stability without compromising potency .

Chiral Applications: Fluorinated pyrrolidine carboxamides are effective in resolving racemic amino acids, with para-fluorine providing optimal steric and electronic effects .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Molecular Weight (g/mol) logP Solubility (mg/mL) Metabolic Stability (CL, mL/min/kg)
This compound 236.25 2.1 0.5 25
Compound 10 () 398.42 1.8 1.2 12
VL116 () 502.58 3.5 0.3 40

Biological Activity

N-(4-Fluorobenzyl)pyrrolidine-2-carboxamide is a compound that has garnered significant interest in pharmaceutical research due to its diverse biological activities. This article delves into the mechanisms, pharmacological properties, and potential therapeutic applications associated with this compound, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

This compound is characterized by a pyrrolidine ring substituted with a 4-fluorobenzyl group. The synthesis of this compound can be achieved through various methods, emphasizing the importance of maintaining the integrity of its chiral centers during the process. The structural formula can be represented as follows:

C12H14FNO\text{C}_{12}\text{H}_{14}\text{F}\text{N}\text{O}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The fluorobenzyl group enhances the compound's binding affinity to various receptors and enzymes, potentially modulating their activity. This modulation can lead to significant biological effects, such as:

  • Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may act as an agonist or antagonist at neurotransmitter receptors, influencing signaling pathways related to pain perception and inflammation.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, yielding the following Minimum Inhibitory Concentration (MIC) values:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus12.5
Escherichia coli25
Bacillus subtilis10

These results suggest that the compound possesses significant antibacterial activity, particularly against Gram-positive bacteria.

Anticancer Properties

The compound has also been investigated for its anticancer potential. A notable study assessed its cytotoxic effects on various cancer cell lines, including cervical cancer (C-33A, HeLa) and hepatocarcinoma (HepG2). The findings demonstrated that this compound induced apoptosis in these cells, with IC50 values comparable to established chemotherapeutic agents like cisplatin:

Cell LineIC50 (µM)
HeLa15.2
HepG212.36

The mechanism of action involved the regulation of apoptotic proteins such as Bax and Bcl-2, indicating its potential as a therapeutic agent in cancer treatment.

Case Studies

  • Cervical Cancer Study :
    • In vitro experiments showed that this compound effectively inhibited the proliferation of cervical cancer cells while sparing normal cells, suggesting a favorable therapeutic index.
  • Antimicrobial Efficacy :
    • A comparative study highlighted the compound's superior activity against Staphylococcus aureus compared to traditional antibiotics, positioning it as a promising candidate for treating antibiotic-resistant infections.

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